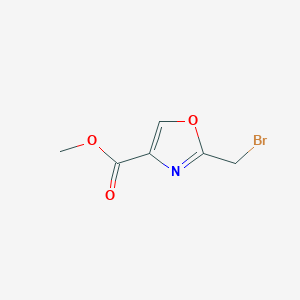

Methyl 2-bromomethyl-4-oxazolecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(bromomethyl)-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO3/c1-10-6(9)4-3-11-5(2-7)8-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXXLIQGNOSXXHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(=N1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449677 | |

| Record name | Methyl 2-bromomethyl-4-oxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175551-77-6 | |

| Record name | Methyl 2-bromomethyl-4-oxazolecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2-bromomethyl-4-oxazolecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Methyl 2-bromomethyl-4-oxazolecarboxylate: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of a robust and reliable synthetic pathway for the preparation of Methyl 2-bromomethyl-4-oxazolecarboxylate, a versatile building block in medicinal chemistry and drug development. The synthesis is presented in two key stages: the formation of the oxazole core to yield Methyl 2-methyl-4-oxazolecarboxylate, followed by the selective free-radical bromination of the 2-methyl group. This document offers a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and critical safety considerations. The information is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, providing them with the necessary knowledge to confidently replicate and adapt this synthetic route.

Introduction: The Significance of this compound

The oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a valuable component in the design of novel therapeutic agents. This compound serves as a particularly useful intermediate due to the presence of two key functional groups: a reactive bromomethyl group at the 2-position and a methyl ester at the 4-position. The bromomethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions to allow for the introduction of diverse functionalities. This versatility makes it a cornerstone for the construction of complex molecular architectures in drug discovery programs.

This guide will detail a practical and efficient two-step synthesis of this valuable intermediate, focusing on the causality behind experimental choices to ensure both high yield and purity.

Overall Synthetic Strategy

The synthesis of this compound is most effectively approached through a two-stage process. The initial stage focuses on the construction of the substituted oxazole ring to form the stable precursor, Methyl 2-methyl-4-oxazolecarboxylate. The second stage involves the selective bromination of the methyl group at the 2-position.

Caption: Overall synthetic pathway to this compound.

Synthesis of the Precursor: Methyl 2-methyl-4-oxazolecarboxylate

The formation of the 2-methyl-4-oxazolecarboxylate core will be achieved via the Robinson-Gabriel synthesis. This classic method involves the cyclodehydration of a 2-acylamino-ketone.[3][4] A practical approach to the required intermediate, a methyl 2-acetamido-3-oxobutanoate, involves the reaction of a methyl 2-amino-3-oxobutanoate precursor with an acetylating agent. A more direct and convergent approach, which will be detailed here, involves the reaction of an appropriate β-ketoester with an amide source.

Mechanistic Rationale: The Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis proceeds through the intramolecular cyclization of a 2-acylamino-ketone, followed by dehydration to form the aromatic oxazole ring. The reaction is typically catalyzed by strong dehydrating agents such as concentrated sulfuric acid or phosphorus oxychloride.[2] The key mechanistic steps involve the protonation of the ketone carbonyl, followed by nucleophilic attack by the amide oxygen to form a five-membered ring intermediate. Subsequent dehydration leads to the formation of the stable oxazole ring.

Caption: Simplified mechanism of the Robinson-Gabriel oxazole synthesis.

Experimental Protocol: Synthesis of Methyl 2-methyl-4-oxazolecarboxylate

This protocol is based on established methodologies for the synthesis of substituted oxazoles from β-ketoesters and amides.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl acetoacetate | 116.12 | 11.61 g | 0.10 |

| Acetamide | 59.07 | 17.72 g | 0.30 |

| Phosphorus oxychloride (POCl₃) | 153.33 | 22.9 mL (37.5 g) | 0.24 |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

| Saturated sodium bicarbonate solution | - | 150 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous magnesium sulfate | 120.37 | As needed | - |

Procedure:

-

To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add acetamide (17.72 g, 0.30 mol) and dichloromethane (100 mL).

-

Cool the stirred suspension to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (22.9 mL, 0.24 mol) dropwise via the dropping funnel over a period of 30 minutes, maintaining the internal temperature below 10 °C.

-

After the addition is complete, add methyl acetoacetate (11.61 g, 0.10 mol) dissolved in dichloromethane (100 mL) dropwise over 30 minutes.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it into 200 g of crushed ice with vigorous stirring.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 75 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 2-methyl-4-oxazolecarboxylate as a colorless oil or low-melting solid.

Synthesis of this compound

The conversion of the 2-methyl group to a 2-bromomethyl group is achieved through a selective free-radical bromination reaction, specifically the Wohl-Ziegler reaction.[5][6] This method utilizes N-bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent.

Mechanistic Rationale: The Wohl-Ziegler Bromination

The Wohl-Ziegler reaction proceeds via a free-radical chain mechanism. The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., AIBN) upon heating or UV irradiation, which then abstracts a hydrogen atom from the methyl group of the oxazole precursor. This generates a resonance-stabilized allylic-type radical. This radical then reacts with a bromine molecule, which is present in low concentration from the reaction of NBS with trace amounts of HBr, to form the desired brominated product and a bromine radical, which continues the chain reaction. The use of NBS is crucial as it maintains a low concentration of bromine, thus minimizing competing ionic addition reactions to the oxazole ring.[5]

Caption: Simplified free-radical chain mechanism of the Wohl-Ziegler bromination.

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 2-methyl-4-oxazolecarboxylate | 141.12 | 14.11 g | 0.10 |

| N-Bromosuccinimide (NBS) | 177.98 | 18.69 g | 0.105 |

| Azobisisobutyronitrile (AIBN) | 164.21 | 0.33 g | 0.002 |

| Carbon tetrachloride (CCl₄) | 153.82 | 250 mL | - |

| Saturated sodium thiosulfate solution | - | 100 mL | - |

| Saturated sodium bicarbonate solution | - | 100 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous sodium sulfate | 142.04 | As needed | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 2-methyl-4-oxazolecarboxylate (14.11 g, 0.10 mol), N-bromosuccinimide (18.69 g, 0.105 mol), and carbon tetrachloride (250 mL).

-

Add azobisisobutyronitrile (AIBN) (0.33 g, 0.002 mol) to the mixture.

-

Heat the reaction mixture to reflux (approximately 77 °C) and maintain for 2-4 hours. The reaction can be monitored by observing the consumption of the denser NBS and the formation of the less dense succinimide, which will float on the surface of the solvent.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the succinimide precipitate and wash the solid with a small amount of cold carbon tetrachloride.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium thiosulfate solution (100 mL) to remove any remaining bromine, saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate, typically starting with a low polarity mixture and gradually increasing the polarity) or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford this compound as a white to off-white solid.

Safety Considerations

Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. It is a lachrymator and toxic upon inhalation. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

N-Bromosuccinimide (NBS): is a corrosive solid and a lachrymator. It can cause severe skin burns and eye damage. Avoid inhalation of dust and contact with skin and eyes. Handle in a fume hood and wear appropriate PPE.[5]

Azobisisobutyronitrile (AIBN): is a flammable solid and can decompose exothermically upon heating, releasing nitrogen gas. It should be stored at low temperatures and handled with care to avoid ignition sources.

Carbon tetrachloride (CCl₄): is a toxic and environmentally hazardous solvent. It is a suspected carcinogen and can cause liver and kidney damage. Whenever possible, less toxic alternative solvents should be considered. All work with carbon tetrachloride must be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has outlined a reliable and well-established synthetic pathway for the preparation of this compound. By employing the Robinson-Gabriel synthesis for the construction of the oxazole precursor and the Wohl-Ziegler reaction for the selective bromination, researchers can efficiently access this versatile building block. The detailed experimental protocols and safety precautions provided herein are intended to facilitate the successful and safe execution of this synthesis in a laboratory setting. The strategic application of this intermediate will undoubtedly continue to contribute to the advancement of medicinal chemistry and the development of novel therapeutic agents.

References

-

MDPI. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1608. [Link]

-

Taylor & Francis Online. (2021, October 17). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Synthetic Communications, 51(23), 3415-3441. [Link]

-

Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]

-

SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

Sources

- 1. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. synarchive.com [synarchive.com]

- 5. Wohl-Ziegler Reaction [organic-chemistry.org]

- 6. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Methyl 2-bromomethyl-4-oxazolecarboxylate: Properties, Reactivity, and Synthetic Applications

Abstract

This technical guide provides a comprehensive overview of Methyl 2-bromomethyl-4-oxazolecarboxylate, a versatile heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. The document elucidates the core chemical properties, characteristic reactivity, and synthetic utility of this compound. A detailed exploration of its role as a reactive intermediate is presented, with a focus on nucleophilic substitution reactions. This guide consolidates available spectroscopic data, provides detailed experimental protocols for its synthesis and key transformations based on closely related analogues, and outlines essential safety and handling procedures. The content is structured to deliver actionable insights and support the strategic application of this compound in complex organic synthesis and medicinal chemistry programs.

Introduction and Molecular Overview

This compound (CAS No: 175551-77-6) is a bifunctional heterocyclic compound featuring a reactive bromomethyl group at the 2-position and a methyl ester at the 4-position of the oxazole ring.[1][2] This strategic arrangement of functional groups makes it a highly valuable intermediate for the synthesis of more complex molecular architectures.[1] The electron-withdrawing nature of the oxazole ring enhances the electrophilicity of the bromomethyl moiety, rendering it susceptible to a wide array of nucleophilic substitution reactions.[1] This reactivity profile allows for the facile introduction of diverse functionalities, making it a key component in the construction of libraries of compounds for drug discovery and agrochemical research.[3]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is paramount for its effective use in synthesis and for the accurate characterization of its reaction products.

Physical Properties

The key physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 175551-77-6 | [1] |

| Molecular Formula | C₆H₆BrNO₃ | [4] |

| Molecular Weight | 220.02 g/mol | [1] |

| Melting Point | 49-51 °C | [2] |

| Boiling Point | 245 °C | [2] |

| Density | 1.656 g/cm³ | [2] |

| Appearance | Solid |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound and for monitoring its reactions.

The ¹H NMR spectrum provides a clear fingerprint of the proton environments within the molecule.

-

¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.24 (s, 1H, H-5), 4.60 (s, 2H, -CH₂Br), 3.93 (s, 3H, -OCH₃).[1]

-

Interpretation: The singlet at 8.24 ppm is characteristic of the proton at the C5 position of the oxazole ring. The downfield shift of the methylene protons to 4.60 ppm is indicative of the strong deshielding effect of the adjacent bromine atom and the oxazole ring. The singlet at 3.93 ppm corresponds to the three protons of the methyl ester group.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (ester) | ~161 | Typical range for ester carbonyls. |

| C2 | ~158 | Attached to nitrogen and oxygen, and adjacent to the bromomethyl group. |

| C4 | ~145 | Attached to the ester group and part of the oxazole ring. |

| C5 | ~138 | The only C-H carbon on the oxazole ring. |

| -OCH₃ | ~52 | Typical range for methyl ester carbons. |

| -CH₂Br | ~25 | Alkyl carbon attached to a bromine atom. |

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100 | C-H stretch | Oxazole ring |

| ~2950 | C-H stretch | -OCH₃ |

| ~1730 | C=O stretch | Ester |

| ~1580, ~1490 | C=C, C=N stretch | Oxazole ring |

| ~1250 | C-O stretch | Ester |

| ~690-515 | C-Br stretch | Alkyl bromide |

The C-Br stretch is often weak and falls in the fingerprint region, which may contain other absorptions.[6]

The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks of nearly equal intensity at m/z 220 (for ⁷⁹Br) and 222 (for ⁸¹Br).[7]

-

Predicted Molecular Ion Peaks: [M]⁺ at m/z 220 and [M+2]⁺ at m/z 222.

-

Key Fragmentation Pattern: A prominent fragment would be the loss of the bromine atom, resulting in a peak at m/z 141. Further fragmentation of the ester group could also be observed.

Synthesis and Manufacturing

The primary synthetic route to this compound involves the free-radical bromination of its precursor, Methyl 2-methyl-4-oxazolecarboxylate.[1]

Experimental Protocol: Synthesis of this compound

This protocol is based on a standard procedure for benzylic-type brominations.

-

Reaction Setup: To a solution of Methyl 2-methyl-4-oxazolecarboxylate (1.0 eq.) in a suitable solvent such as carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.0-1.1 eq.).

-

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹H NMR.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

-

Purification: Wash the filtrate with aqueous sodium thiosulfate and brine, then dry over anhydrous magnesium sulfate. Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel or by recrystallization to afford the title compound.

Chemical Reactivity and Key Transformations

The reactivity of this compound is dominated by the electrophilic nature of the bromomethyl group, making it an excellent substrate for Sₙ2 reactions.

Nucleophilic Substitution with Amines

Reaction with primary or secondary amines provides access to a variety of 2-(aminomethyl)oxazole derivatives.

This protocol is adapted from procedures for similar 2-(halomethyl)oxazoles.[8]

-

Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent like acetonitrile or THF.

-

Addition of Amine: Add the desired amine (1.1-1.5 eq.) and a mild base such as potassium carbonate (1.5 eq.).

-

Reaction Conditions: Stir the mixture at room temperature to 50 °C and monitor by TLC.

-

Work-up: Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel to yield the N-substituted product.

Nucleophilic Substitution with Thiols

Thiolates readily displace the bromide to form thioethers, which are valuable intermediates in their own right.

-

Reaction Setup: To a solution of the desired thiol (1.0 eq.) in a solvent such as ethanol or DMF, add a base like sodium ethoxide or sodium hydride to generate the thiolate in situ.

-

Addition of Electrophile: Add a solution of this compound (1.0 eq.) in the same solvent.

-

Reaction Conditions: Stir the reaction mixture at room temperature until TLC indicates the consumption of the starting material.

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Nucleophilic Substitution with Azide

The reaction with sodium azide provides a straightforward route to the corresponding 2-(azidomethyl)oxazole, a precursor for amines (via reduction) or triazoles (via click chemistry).[9]

This protocol is based on a general procedure for the synthesis of azidomethyl oxazoles.[9]

-

Reaction Setup: Dissolve this compound (1.0 eq.) in a mixture of acetone and water.

-

Addition of Azide: Add sodium azide (1.1-1.5 eq.) in one portion.

-

Reaction Conditions: Stir the mixture at room temperature for several hours.

-

Work-up: Remove the acetone under reduced pressure, and extract the aqueous residue with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude azide, which can be purified by column chromatography if necessary.

Safety, Handling, and Storage

As a reactive alkylating agent, this compound should be handled with appropriate safety precautions. While a specific safety data sheet for this compound is not publicly available, data for analogous bromomethylated aromatic compounds suggest the following:

-

Hazard Statements: Likely to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[10] Many bromomethylated compounds are lachrymatory.[11]

-

Precautionary Statements:

-

Prevention: Use only in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection. Wash hands thoroughly after handling.[12][13]

-

Response: If on skin, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[12][13]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Applications in Drug Discovery and Development

The oxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive natural products and synthetic drugs. The ability of this compound to serve as a versatile precursor for a wide range of substituted oxazoles makes it a valuable tool for lead optimization and the generation of compound libraries for high-throughput screening. Analogous 2-(aminomethyl)oxazoles have been investigated for a variety of therapeutic applications, and this starting material provides a direct entry into this chemical space.

Conclusion

This compound is a potent and versatile synthetic intermediate with a well-defined reactivity profile centered on nucleophilic substitution. Its utility in constructing more elaborate oxazole-containing molecules is clear, and this guide provides the foundational knowledge, including physical and spectroscopic properties, synthetic protocols, and safety considerations, to enable its effective application in research and development. The predictable reactivity of its bifunctional nature allows for strategic and controlled molecular elaboration, cementing its role as a valuable building block in the synthetic chemist's toolbox.

References

-

Helium nanodroplet infrared spectroscopy of oxazole-(water)n (n = 1,2) clusters. (2021). The Journal of Chemical Physics. [Link]

-

IR: alkyl halides - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder. [Link]

-

13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. (n.d.). SciSpace. [Link]

-

Carbon-13 nuclear magnetic resonance spectra of oxazoles. (1979). Canadian Science Publishing. [Link]

-

GHS hazard statements. (n.d.). Wikipedia. [Link]

-

Continuous multistep synthesis of 2-(azidomethyl)oxazoles. (2018). Semantic Scholar. [Link]

-

Hazard statements. (n.d.). MSDS Europe. [Link]

-

Bromo pattern in Mass Spectrometry. (2023). YouTube. [Link]

-

methyl 2-(bromomethyl)oxazole-4-carboxylate. (n.d.). MySkinRecipes. [Link]

-

A CONVENIENT PROCEDURE FOR THE SYNTHESIS OF SUBSTITUTED 4-METHYLAMINOCOUMARINS. (2005). HETEROCYCLES. [Link]

Sources

- 1. This compound | 175551-77-6 | Benchchem [benchchem.com]

- 2. This compound | 175551-77-6 [amp.chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. scispace.com [scispace.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. youtube.com [youtube.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]

- 11. fishersci.nl [fishersci.nl]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. chemscene.com [chemscene.com]

Spectroscopic data of "Methyl 2-bromomethyl-4-oxazolecarboxylate" (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 2-bromomethyl-4-oxazolecarboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound (CAS No. 175551-77-6) is a versatile heterocyclic building block in organic and medicinal chemistry.[1][2] Its utility stems from two key reactive sites: a bromomethyl group at the 2-position, which is highly susceptible to nucleophilic substitution, and a methyl ester at the 4-position, which can be hydrolyzed or otherwise modified.[1][3] This dual functionality makes it a valuable intermediate for constructing more complex molecular architectures, particularly in the synthesis of pharmacologically active agents.

Given its role as a critical synthetic intermediate, unambiguous structural confirmation and purity assessment are paramount. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. We will delve into the causality behind experimental choices and the interpretation of the resulting spectral data, offering field-proven insights for researchers and drug development professionals.

Molecular Structure and Properties

-

Molecular Formula: C₆H₆BrNO₃

-

Molecular Weight: 220.02 g/mol [1]

-

Synthesis: Typically synthesized via free-radical bromination of Methyl 2-methyl-4-oxazolecarboxylate, often using N-bromosuccinimide (NBS) with a radical initiator like AIBN or BPO.[1] Knowledge of this pathway is crucial for anticipating potential impurities, such as the unreacted starting material or dibrominated side products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound in solution.[4] For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of every atom in the molecule.

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common and suitable choice for this molecule.[1]

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard and set to a chemical shift of 0.00 ppm.

-

Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.[5]

-

¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical acquisition parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans and a longer relaxation delay are required compared to ¹H NMR.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides definitive confirmation of the proton environments. The expected signals are few and distinct, making interpretation straightforward. A documented spectrum recorded in CDCl₃ provides the following key signals.[1]

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale for Chemical Shift |

| 8.24 | Singlet | 1H | Oxazole H-5 | Located on an electron-deficient aromatic oxazole ring, this proton is significantly deshielded and appears far downfield. |

| 4.60 | Singlet | 2H | -CH₂Br | The protons on the methylene group are shifted downfield due to the strong electron-withdrawing effect of the adjacent bromine atom and the oxazole ring system.[1] |

| 3.93 | Singlet | 3H | -OCH₃ | This signal is characteristic of protons of a methyl ester group. |

Causality Insight: The absence of any coupling (all signals are singlets) is a key structural feature. The H-5 proton has no adjacent protons. The -CH₂Br and -OCH₃ protons are also isolated from other proton environments, simplifying the spectrum and providing strong evidence for the proposed structure.

¹³C NMR Spectral Data & Interpretation

While specific experimental data is not widely published, the ¹³C NMR spectrum can be reliably predicted based on the functional groups present. This predictive insight is a critical skill for a research scientist.

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ) ppm | Carbon Assignment | Rationale for Chemical Shift |

| ~161-163 | C=O (Ester) | Carbonyl carbons in esters are highly deshielded and appear significantly downfield. |

| ~158-160 | C2 (Oxazole) | The carbon atom bonded to both the ring nitrogen and the bromomethyl group. |

| ~142-144 | C4 (Oxazole) | The carbon atom attached to the ester group. |

| ~138-140 | C5 (Oxazole) | The carbon atom bearing the lone oxazole proton. |

| ~52-54 | -OCH₃ (Ester) | A typical chemical shift for a methyl ester carbon. |

| ~25-30 | -CH₂Br | The carbon is shifted downfield by the attached electronegative bromine atom. |

Trustworthiness through Self-Validation: The presence of exactly six distinct signals in the ¹³C NMR spectrum would validate the structure, as there are six unique carbon environments in the molecule. Any additional peaks would suggest the presence of impurities or residual solvents.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.

Experimental Protocol: IR Data Acquisition

Objective: To confirm the presence of key functional groups (ester, oxazole ring, C-Br bond).

Methodology:

-

Sample Preparation: The spectrum can be obtained from a thin film of the compound on a salt plate (NaCl or KBr) or by preparing a KBr pellet containing a small amount of the analyte.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the clean salt plate or KBr pellet is recorded first. The sample is then scanned, typically over a range of 4000 to 400 cm⁻¹. The background is automatically subtracted from the sample spectrum.

IR Spectral Data & Interpretation

The IR spectrum will exhibit characteristic absorption bands that serve as a fingerprint for the molecule's functional groups.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~1720-1740 | C=O Stretch | Ester Carbonyl |

| ~1600-1650 | C=N Stretch | Oxazole Ring |

| ~1500-1550 | C=C Stretch | Oxazole Ring |

| ~1200-1300 | C-O Stretch | Ester |

| ~550-650 | C-Br Stretch | Bromomethyl Group |

Expertise in Interpretation: The most prominent and diagnostic peak will be the strong, sharp absorption from the ester C=O stretch around 1720-1740 cm⁻¹. The presence of this band, along with the C-O stretch and the characteristic C-Br stretch at lower wavenumbers, provides robust evidence for the compound's identity. The region from 1500-400 cm⁻¹ is known as the "fingerprint region" and provides a unique pattern for the molecule as a whole.[6]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.[4] This data is crucial for confirming the elemental composition and gaining further structural insights.

Experimental Protocol: MS Data Acquisition

Objective: To determine the molecular weight and analyze the fragmentation pattern.

Methodology:

-

Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique that is likely to yield the intact molecular ion.

-

Instrumentation: Data can be acquired using a variety of mass analyzers, such as a Quadrupole or Time-of-Flight (TOF) instrument. For high-resolution mass spectrometry (HRMS), an Orbitrap or FT-ICR instrument would be used to confirm the elemental formula.

-

Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is infused directly into the ion source or introduced via Liquid Chromatography (LC-MS).

MS Data & Fragmentation Analysis

The mass spectrum will reveal the mass-to-charge ratio (m/z) of the parent molecule and its fragments.

Table 4: Expected Mass Spectrometry Data

| m/z Value | Ion | Comments |

| 220 / 222 | [M]⁺˙ / [M+2]⁺˙ | Molecular Ion Peak. The presence of a nearly 1:1 ratio for these two peaks is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes). |

| 141 | [M - Br]⁺ | Loss of a bromine radical, a very common fragmentation pathway for bromoalkanes. This would likely be a prominent peak. |

| 189 / 191 | [M - OCH₃]⁺ | Loss of the methoxy radical from the ester. |

| 59 | [COOCH₃]⁺ | Fragment corresponding to the methyl ester group. |

Visualizing Fragmentation: The logical fragmentation pathway begins with the ionization of the molecule, followed by the cleavage of the weakest bonds. The C-Br bond is relatively weak, and the resulting cation is resonance-stabilized by the oxazole ring, making its cleavage a highly probable event.

Caption: Proposed ESI-MS fragmentation pathway for the molecule.

Conclusion

The structural integrity of this compound can be unequivocally confirmed through a synergistic application of NMR, IR, and Mass Spectrometry. ¹H NMR provides a clear map of the proton environments, while predicted ¹³C NMR confirms the carbon skeleton. IR spectroscopy validates the presence of essential functional groups, and Mass Spectrometry confirms the molecular weight and provides a distinct isotopic signature characteristic of a monobrominated compound. Together, these techniques provide a self-validating system of analysis, ensuring the identity and purity of this critical synthetic intermediate for researchers in the field.

References

-

MySkinRecipes. (n.d.). methyl 2-(bromomethyl)oxazole-4-carboxylate. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Supporting Information - Self-assembly formation of healable lanthanide luminescent supramolecular metallogels. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. crescentchemical.com [crescentchemical.com]

- 3. methyl 2-(bromomethyl)oxazole-4-carboxylate [myskinrecipes.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Biological Activity of Methyl 2-bromomethyl-4-oxazolecarboxylate Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3][4] Methyl 2-bromomethyl-4-oxazolecarboxylate serves as a highly versatile synthetic intermediate, primarily due to its reactive bromomethyl group, which allows for facile derivatization.[5] The electron-withdrawing character of the oxazole ring enhances the electrophilicity of the methylene carbon, making it an ideal site for nucleophilic substitution to generate diverse chemical libraries.[5] This guide provides an in-depth analysis of the synthesis of derivatives from this core structure and explores their significant biological activities, with a primary focus on anticancer and antimicrobial applications. We detail the underlying mechanisms of action, present robust experimental protocols for activity screening, and offer insights into the structure-activity relationships (SAR) that govern their therapeutic potential.

The Oxazole Scaffold: A Cornerstone in Medicinal Chemistry

The oxazole nucleus, a five-membered heterocycle with oxygen and nitrogen atoms at the 1 and 3 positions, is a structural motif found in many natural products and synthetic compounds with significant therapeutic value.[1][6] Its unique electronic properties and ability to participate in various non-covalent interactions allow oxazole-containing molecules to bind effectively to biological targets like enzymes and receptors.[7] Consequently, oxazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][4][8][9] This inherent versatility makes the oxazole scaffold a focal point for the development of novel therapeutic agents.[1]

Synthetic Gateway: Leveraging this compound

The strategic importance of this compound lies in its identity as a key building block.[5] The bromomethyl group at the C2 position is an excellent electrophilic site, and the bromine atom is a good leaving group. This facilitates nucleophilic substitution reactions (SN2), enabling the straightforward introduction of a wide variety of functional groups and molecular fragments. By reacting this intermediate with different nucleophiles (e.g., amines, thiols, phenols), a large library of 2,4-disubstituted oxazole derivatives can be rapidly synthesized for biological screening.

Caption: General synthetic scheme for derivatization.

Key Biological Activities of Synthesized Derivatives

Derivatives synthesized from the this compound core have shown significant promise in several therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity

Oxazole derivatives are well-documented as potent anticancer agents that can act through multiple mechanisms.[1][2][6] These include the inhibition of key signaling pathways, disruption of microtubule dynamics, and induction of apoptosis (programmed cell death).[1][6]

Mechanism of Action: Tubulin Polymerization Inhibition

A prominent mechanism for many oxazole-based anticancer agents is the disruption of microtubule assembly.[1][6] Certain derivatives bind to the colchicine site on β-tubulin, preventing its polymerization into microtubules. This arrests the cell cycle in the G2/M phase, leading to the activation of the mitochondrial apoptotic pathway and subsequent cancer cell death.[10]

Caption: Pathway for tubulin polymerization inhibition.

Hypothetical In Vitro Cytotoxicity Data

The potency of novel compounds is quantified by the half-maximal inhibitory concentration (IC50), which is the concentration required to reduce cell viability by 50%.[11] The table below presents hypothetical IC50 values for a series of derivatives against common cancer cell lines.

| Compound ID | R-Group (at C2-methyl position) | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) |

| MOC-01 | -NH-(4-methoxyphenyl) | 1.5 | 2.1 | 1.8 |

| MOC-02 | -NH-(3,4,5-trimethoxyphenyl) | 0.8 | 1.2 | 0.9 |

| MOC-03 | -S-(4-chlorophenyl) | 5.2 | 7.8 | 6.5 |

| MOC-04 | -O-(2-naphthyl) | 3.4 | 4.5 | 3.9 |

| Doxorubicin | (Positive Control) | 0.9 | 1.1 | 0.7 |

Antimicrobial Activity

Substituted oxazoles are also recognized for their antibacterial and antifungal properties.[8][9][12][13] The mechanism can vary, but often involves the inhibition of essential bacterial enzymes or disruption of cell wall integrity. The effectiveness of these compounds is typically measured by the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]

Hypothetical Antimicrobial Susceptibility Data

| Compound ID | R-Group (at C2-methyl position) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| MOC-05 | -NH-(2-pyridyl) | 16 | 32 | 64 |

| MOC-06 | -NH-(4-nitrophenyl) | 8 | 16 | 32 |

| MOC-07 | -S-(thiazol-2-yl) | 4 | 8 | 16 |

| MOC-08 | -S-(5-nitrofuran-2-yl) | 2 | 4 | 8 |

| Ciprofloxacin | (Positive Control) | 1 | 0.5 | N/A |

| Fluconazole | (Positive Control) | N/A | N/A | 2 |

Experimental Protocols for Activity Screening

To ensure trustworthy and reproducible results, standardized assays are critical. The following protocols describe robust, self-validating methods for assessing the cytotoxic and antimicrobial activities of novel oxazole derivatives.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.[15] NAD(P)H-dependent cellular oxidoreductase enzymes in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[15] The amount of formazan produced is proportional to the number of viable cells.

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[15] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[15]

-

Compound Preparation: Prepare a stock solution of each derivative in DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM).[15]

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.[15]

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[15]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[11][15]

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[11]

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against the logarithm of compound concentration.

Protocol: Antimicrobial Susceptibility (Broth Microdilution)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][16] It involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid broth medium.[17]

Step-by-Step Methodology:

-

Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of each oxazole derivative in a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[14][18] The final volume in each well should be 100 µL.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland turbidity standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.[17]

-

Inoculation: Inoculate each well of the microtiter plate with 100 µL of the standardized bacterial or fungal suspension.[14]

-

Controls: Include a positive control (broth with inoculum, no compound) to confirm microbial growth and a negative control (broth only) to check for sterility.[14]

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours (for most bacteria) or longer for slower-growing organisms.[16][17]

-

MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[14]

Structure-Activity Relationship (SAR) Insights

Analysis of the biological data from libraries of derivatives allows for the elucidation of Structure-Activity Relationships (SAR), which are crucial for rational drug design.

-

Anticancer Activity SAR: For anticancer activity targeting tubulin, derivatives with electron-donating groups (e.g., methoxy) on a phenyl ring attached to the C2-methyl position often show enhanced potency.[10] The presence of multiple methoxy groups, such as a trimethoxyphenyl moiety, is a common feature in potent tubulin inhibitors.[10]

-

Antimicrobial Activity SAR: In antimicrobial derivatives, the incorporation of heteroaromatic rings (like thiazole or furan) or electron-withdrawing groups (like a nitro group) can significantly enhance activity.[12][13] Studies have shown that thiazole bioisosteres of oxazole derivatives sometimes exhibit superior antibacterial activity, suggesting the sulfur atom plays a key role in the interaction with the microbial target.[12][19] Hydrophobic or electron-withdrawing substituents on aryl rings can also enhance binding affinity.[20]

Conclusion and Future Directions

This compound is a valuable and versatile starting material for generating libraries of novel oxazole derivatives. The resulting compounds have demonstrated significant potential as both anticancer and antimicrobial agents. The clear structure-activity relationships emerging from screening studies provide a rational basis for the design of next-generation compounds with improved potency and selectivity. Future research should focus on optimizing lead compounds through further structural modifications to enhance their pharmacokinetic properties and efficacy in preclinical in vivo models. The exploration of additional biological targets for this class of compounds is also a promising avenue for future investigation.

References

- Benchchem. Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.

- Martin, B. R., et al. Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry.

- Wikipedia. Broth microdilution.

- ResearchGate. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.

- MI - Microbiology. Broth Microdilution.

- Kaur, K., et al. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry.

- Kaspady, M., et al. Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. Letters in Drug Design & Discovery.

- Benchchem. Application Notes and Protocols: In Vitro Cytotoxicity Assay for Novel Compounds.

- Kaspady, M., et al. Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. Letters in Drug Design & Discovery.

- Greene, N., et al. Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters.

- Kaur, K., et al. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry.

- Price, T. K., et al. Microbroth dilution method for antibiotic susceptibility testing of fastidious and anaerobic bacteria of the urinary microbiome. Microbiology Spectrum.

- Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery.

- Gontijo, M. Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog.

- Jones, R. N., et al. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. Antimicrobial Agents and Chemotherapy.

- Kaspady, M., et al. Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. Ingenta Connect.

- Hranjec, M., et al. Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry.

- Greene, N., et al. Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters.

- International Journal of Progressive Research. DERIVATIVES OF OXAZOLE AS ANTI-CANCER AGENTS.

- Benchchem. This compound.

- Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

- ResearchGate. Structure activity relationship of benzoxazole derivatives.

- Romeo, G., et al. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. Journal of Medicinal Chemistry.

- ResearchGate. Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres | Request PDF.

- ResearchGate. Structure activity relationship of synthesized compounds.

- Indo American Journal of Pharmaceutical Sciences. a brief review on antimicrobial activity of oxazole derivatives.

- Kakkar, S., & Narasimhan, B. A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry.

- Cilibrizzi, A., et al. Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry.

- Sigma-Aldrich. Methyl 2-bromo-4-oxazolecarboxylate.

- Kakkar, S., & Narasimhan, B. A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry.

- Gujjarappa, R., et al. An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. Polycyclic Aromatic Compounds.

- BLD Pharm. Methyl 2-(bromomethyl)oxazole-4-carboxylate.

- EvitaChem. methyl 4-methyl-1,2-oxazole-3-carboxylate.

- ChemicalBook. METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis.

- ChemicalBook. This compound.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijrpr.com [ijrpr.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 175551-77-6 | Benchchem [benchchem.com]

- 6. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. iajps.com [iajps.com]

- 9. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres | Bentham Science [eurekaselect.com]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Broth Microdilution | MI [microbiology.mlsascp.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Broth microdilution - Wikipedia [en.wikipedia.org]

- 17. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 18. journals.asm.org [journals.asm.org]

- 19. Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles a...: Ingenta Connect [ingentaconnect.com]

- 20. Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 2-bromomethyl-4-oxazolecarboxylate: A Keystone Building Block for Advanced Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Oxazole Scaffold in Modern Drug Discovery

The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions allow molecules incorporating this motif to bind effectively with a wide range of biological targets, including enzymes and receptors.[4] This has led to the development of numerous oxazole-containing drugs with diverse therapeutic applications, such as the antibiotic Linezolid and the anti-inflammatory agent Oxaprozin.[1][4] The versatility of the oxazole core makes it a focal point for the rational design of novel, biologically active compounds with improved efficacy and reduced toxicity.[1]

Within this important class of heterocycles, Methyl 2-bromomethyl-4-oxazolecarboxylate has emerged as a particularly valuable and versatile building block for the synthesis of complex molecular architectures.[5] Its strategic combination of a reactive bromomethyl group and a readily modifiable ester functionality, arrayed on a biologically relevant oxazole core, provides medicinal chemists with a powerful tool for rapid lead generation and optimization. This guide will provide an in-depth exploration of the synthesis, reactivity, and application of this key intermediate, with a focus on its role in the development of cutting-edge therapeutics.

Synthesis and Physicochemical Properties

The principal route to this compound begins with its precursor, Methyl 2-methyl-4-oxazolecarboxylate.[5] The synthesis of this starting material can be achieved through established methods of oxazole ring formation, such as the condensation of an α-halo ketone with an amide or the cyclization of an α-acylamino ketone.[5]

The critical transformation to introduce the reactive bromomethyl handle is a free-radical halogenation of the 2-methyl group.[5] This is typically accomplished using N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[5] The reaction is generally performed in a non-polar solvent to facilitate the radical chain mechanism.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 175551-77-6 |

| Molecular Formula | C6H6BrNO3 |

| Molecular Weight | 220.02 g/mol |

| Appearance | Off-white to light yellow solid |

| Solubility | Soluble in most organic solvents |

The Chemistry of a Versatile Building Block: Reactivity and Synthetic Utility

The synthetic power of this compound lies in the differential reactivity of its two key functional groups: the bromomethyl group at the 2-position and the methyl ester at the 4-position.

Nucleophilic Substitution at the 2-Bromomethyl Position

The bromomethyl group is a highly reactive electrophilic center, primed for nucleophilic substitution reactions (SN2). The electron-withdrawing nature of the adjacent oxazole ring enhances the electrophilicity of the methylene carbon, making it an excellent substrate for a wide array of nucleophiles.[5] This allows for the facile introduction of diverse functionalities, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

Common nucleophiles employed in reactions with this compound include:

-

Amines: Reaction with primary and secondary amines provides access to a wide range of 2-(aminomethyl)oxazole derivatives. This is a crucial transformation for introducing key binding motifs and modulating the physicochemical properties of the final compounds.

-

Thiols: Thiols react readily to form 2-(thiomethyl)oxazole derivatives, which are of interest for their potential to interact with cysteine residues in target proteins and for their unique metabolic profiles.[6]

-

Alcohols and Phenols: Alkoxides and phenoxides can be used to generate the corresponding ether linkages, which can act as important hydrogen bond acceptors or sterically influence binding.

-

Carbanions: Stabilized carbanions, such as those derived from malonates, can be used to form new carbon-carbon bonds, enabling the extension of the carbon skeleton and the construction of more complex molecules.[3]

Application in the Synthesis of BET Bromodomain Inhibitors: A Case Study

A compelling example of the utility of this compound is in the synthesis of inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[7][8] BRD4 is a critical epigenetic reader that plays a key role in the regulation of oncogenes like c-Myc, making it a high-priority target in cancer therapy.[5][8]

The general strategy for constructing these inhibitors involves the reaction of this compound with a suitable amine-containing scaffold. This reaction forges a critical link between the oxazole core, which often serves as a key recognition element for the acetylated lysine binding pocket of the bromodomain, and other parts of the inhibitor that occupy adjacent hydrophobic regions.[9]

Experimental Protocol: Synthesis of a Generic 2-(Aminomethyl)oxazole-4-carboxylate Derivative

This protocol provides a general method for the nucleophilic substitution of the bromide with an amine, a foundational step in the synthesis of many biologically active molecules.

Materials:

-

This compound

-

Amine of interest (e.g., morpholine, piperidine, or a more complex amine scaffold)

-

Potassium carbonate (K2CO3) or another suitable non-nucleophilic base

-

Acetonitrile (CH3CN) or Dimethylformamide (DMF) as the solvent

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of the amine (1.2 equivalents) in acetonitrile (0.2 M), add potassium carbonate (2.0 equivalents).

-

To this stirred suspension, add a solution of this compound (1.0 equivalent) in acetonitrile.

-

Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(aminomethyl)oxazole-4-carboxylate derivative.

Trustworthiness of the Protocol: This protocol is based on well-established principles of SN2 reactions and has been widely applied in the synthesis of similar compounds.[10][11] The use of a non-nucleophilic base is critical to prevent unwanted side reactions. Monitoring by TLC or LC-MS ensures that the reaction is followed to completion and allows for optimization of the reaction time. The workup procedure is standard for isolating neutral organic compounds and the final purification by column chromatography is a robust method for obtaining highly pure material.

Visualization of the Synthetic Workflow

Caption: General workflow for the synthesis of 2-(aminomethyl)oxazole derivatives.

Further Functionalization of the 4-Ester Group

The methyl ester at the 4-position of the oxazole ring provides a secondary site for chemical modification, adding another layer of versatility to this building block. The ester can be readily hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. This carboxylic acid can then be engaged in a variety of subsequent reactions, including:

-

Amide bond formation: Coupling with amines to form amides is a common strategy in drug design to introduce additional points of interaction with the biological target or to fine-tune the molecule's pharmacokinetic properties.

-

Esterification: Reaction with different alcohols can be used to explore the impact of the ester group on activity and drug-like properties.

-

Reduction: The ester can be reduced to the corresponding primary alcohol, which can then be further functionalized.

Conclusion: A Powerful Tool for the Medicinal Chemist's Arsenal

This compound is a highly valuable and versatile building block in medicinal chemistry. Its dual reactivity allows for the efficient and modular synthesis of a wide range of complex molecules. The ability to readily introduce diverse functionalities at the 2-position via nucleophilic substitution, coupled with the potential for further modification at the 4-position, makes it an ideal starting material for the construction of compound libraries for high-throughput screening and for the rapid optimization of lead compounds. Its demonstrated utility in the synthesis of potent BET bromodomain inhibitors highlights its potential for the development of novel therapeutics for cancer and other diseases. As the demand for new and effective drugs continues to grow, the strategic application of powerful building blocks like this compound will be essential for driving innovation in drug discovery.

References

- 1. Design and synthesis of novel brd4-targeting molecules with computer-assisted fbdd - American Chemical Society [acs.digitellinc.com]

- 2. BET Bromodomain Inhibitors With One-step Synthesis Discovered from Virtual Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An expeditious and efficient bromomethylation of thiols: enabling bromomethyl sulfides as useful building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitors of BRD4 as Potential Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Activity of 1,2,3-Triazolobenzodiazepine BET Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl 2-bromomethyl-4-oxazolecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the molecular structure and conformational landscape of Methyl 2-bromomethyl-4-oxazolecarboxylate, a versatile intermediate in synthetic organic chemistry. By integrating experimental data with theoretical insights, we aim to deliver a comprehensive resource for researchers leveraging this compound in complex molecular design and drug development.

Introduction: The Significance of a Versatile Building Block

This compound is a key heterocyclic compound whose utility is anchored in its distinct functional groups: a reactive bromomethyl group and an ester moiety.[1] The strategic placement of these groups on the oxazole ring makes it a valuable precursor for creating more intricate molecular architectures.[1] The bromomethyl group, in particular, is highly susceptible to nucleophilic substitution, enabling the introduction of a wide array of functionalities and the formation of new carbon-heteroatom bonds.[1] A thorough understanding of its three-dimensional structure and conformational preferences is paramount for predicting its reactivity and designing novel synthetic pathways.

Elucidation of the Molecular Structure

The definitive molecular structure of this compound in solution is best confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides unambiguous evidence for the structural assignment of this compound. The chemical shifts observed in a deuterated chloroform (CDCl₃) solution are indicative of the electronic environment of each proton within the molecule.[1]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.24 | Singlet | 1H | Oxazole H-5 |

| 4.60 | Singlet | 2H | -CH₂Br |

| 3.93 | Singlet | 3H | -OCH₃ |

| Table 1: ¹H NMR Spectral Data of this compound.[1] |

The singlet at 8.24 ppm is characteristic of the proton at the 5-position of the oxazole ring. The downfield shift is attributed to the deshielding effect of the heteroatoms within the aromatic ring. The singlet at 4.60 ppm corresponds to the two protons of the bromomethyl group, and the singlet at 3.93 ppm is assigned to the three protons of the methyl ester group.[1]

Conformational Analysis: A Blend of Experimental Insight and Theoretical Modeling

While a definitive solid-state structure from X-ray crystallography for this compound is not publicly available, its conformational preferences can be inferred from the analysis of related structures and further explored through computational chemistry.

Key Rotatable Bonds and Potential Conformers

The primary determinants of the molecule's overall conformation are the rotations around the C2-C(H₂Br) and C4-C(O)OCH₃ single bonds.

Diagram: Key Rotatable Bonds in this compound

Caption: Key rotatable bonds (τ₁ and τ₂) governing the conformation.

The rotation around the τ₁ bond will determine the orientation of the bromomethyl group relative to the oxazole ring. Steric hindrance between the bromine atom and the heteroatoms of the ring will likely influence the potential energy landscape of this rotation. Similarly, rotation around the τ₂ bond will dictate the orientation of the methyl carboxylate group.

Insights from Analogous Structures

Studies on substituted oxazoles and other five-membered heterocyclic systems suggest that the planar conformation of the oxazole ring itself is largely rigid.[2] The conformational flexibility will, therefore, primarily arise from the substituent groups. For the methyl carboxylate group, a planar or near-planar arrangement with the oxazole ring is often favored to maximize π-conjugation. However, steric clashes with adjacent substituents can lead to out-of-plane conformations.

Theoretical Approach: Density Functional Theory (DFT) Calculations

In the absence of direct experimental conformational data, Density Functional Theory (DFT) offers a powerful tool for predicting the stable conformers and the rotational energy barriers.

Experimental Protocol: DFT-Based Conformational Analysis

-

Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.

-

Conformational Search: A systematic or stochastic conformational search is performed by rotating the key dihedral angles (τ₁ and τ₂) to identify all potential low-energy conformers.

-

Geometry Optimization: Each identified conformer is then subjected to geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to find the local energy minima on the potential energy surface.

-

Frequency Calculations: Vibrational frequency calculations are performed for each optimized structure to confirm that they are true minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).

-

Rotational Barrier Calculation: A relaxed potential energy surface scan is performed by systematically varying one of the dihedral angles (e.g., τ₁) while allowing all other geometric parameters to relax. The energy difference between the lowest energy (staggered) and highest energy (eclipsed) conformations provides the rotational barrier.

Diagram: Workflow for DFT-Based Conformational Analysis

Caption: A typical workflow for computational conformational analysis.

Synthesis and Reactivity: A Structural Perspective

The synthesis of this compound typically proceeds from its precursor, Methyl 2-methyl-4-oxazolecarboxylate.[1] The key transformation is the selective bromination of the methyl group at the 2-position, usually via a free-radical substitution mechanism.[1]

The high reactivity of the bromomethyl group in nucleophilic substitution reactions is a cornerstone of this molecule's utility.[1] The conformation of the bromomethyl group can influence the stereochemical outcome of these reactions, particularly when chiral nucleophiles are employed. An understanding of the preferred orientation of the C-Br bond relative to the oxazole ring can aid in predicting the facial selectivity of nucleophilic attack.

Conclusion and Future Directions

This compound is a valuable and versatile intermediate in organic synthesis. While its fundamental molecular structure is well-established by ¹H NMR spectroscopy, a comprehensive understanding of its conformational landscape currently relies on analogies to related systems and theoretical modeling.

Future research efforts should prioritize obtaining a single-crystal X-ray structure to definitively determine its solid-state conformation. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, could provide valuable insights into its solution-phase conformational dynamics. A detailed computational study, as outlined in this guide, would complement these experimental efforts and provide a more complete picture of the rotational barriers and the relative stabilities of its conformers. Such knowledge will undoubtedly empower chemists to more effectively utilize this important building block in the synthesis of novel and complex molecules with potential applications in drug discovery and materials science.

References

-

ResearchGate. Conformational analysis, NMR properties and nitrogen inversion of N-substituted 1,3-oxazines. [Link]

Sources

Illuminating the Path to Novel Therapeutics: A Theoretical and Computational Guide to Methyl 2-bromomethyl-4-oxazolecarboxylate

Introduction: The Oxazole Scaffold as a Cornerstone in Drug Discovery

The 1,3-oxazole motif is a privileged five-membered heterocyclic ring that serves as a fundamental building block in medicinal chemistry. Its presence in a wide array of natural products and synthetic pharmaceuticals underscores its importance.[1] Oxazole derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The rigid, planar structure of the oxazole ring, combined with the presence of heteroatoms available for hydrogen bonding, makes it an attractive scaffold for designing molecules that can interact with biological targets with high specificity.[1][3]

This technical guide focuses on a particularly valuable, yet under-characterized, member of this family: Methyl 2-bromomethyl-4-oxazolecarboxylate (CAS No. 175551-77-6). This molecule is a highly versatile synthetic intermediate, primarily due to its two key functional groups: the ester and the exceptionally reactive bromomethyl group.[4] The electron-withdrawing nature of the oxazole ring significantly enhances the electrophilicity of the methylene carbon attached to the bromine, making it a prime target for nucleophilic substitution.[4] This reactivity allows for the facile introduction of a diverse range of functionalities, opening avenues for the construction of complex molecular architectures and libraries of potential drug candidates.[4]

This guide will delve into the theoretical and computational methodologies that can be employed to unlock the full potential of this compound in drug discovery. We will explore how computational chemistry can provide deep insights into its electronic structure, reactivity, and potential interactions with biomolecular targets, thereby accelerating the rational design of novel therapeutics.

Part 1: Unveiling the Electronic Landscape and Reactivity Profile

A thorough understanding of a molecule's electronic properties is paramount to predicting its reactivity and designing its applications in synthesis and medicinal chemistry. Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for this purpose.[1][5]

Geometric Optimization and Structural Parameters

The first step in any computational analysis is to determine the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization, a process that calculates the lowest energy arrangement of the atoms. For this compound, this would typically be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p), which offers a good balance of accuracy and computational efficiency for organic molecules.[1][3]